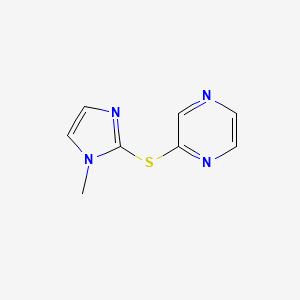

2-((1-甲基-1H-咪唑-2-基)硫代)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant attention due to their versatile scaffold which is useful in organic synthesis and drug development. These compounds are known for their reactivity and a wide range of biological activities, making them valuable in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyrazines can be achieved through various strategies. One approach involves regioselective metalation, which allows for the functionalization of the imidazo[1,2-a]pyrazine core at specific positions to afford a range of derivatives . Another method includes the condensation of alpha-halogenocarbonyl compounds with aminopyrazines, leading to compounds with diverse biological activities . Additionally, palladium-catalyzed reactions such as amino- or alkoxycarbonylation have been employed to synthesize novel 6-substituted imidazo[1,2-a]pyrazines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines can be characterized using various spectroscopic techniques. For instance, the 13C NMR spectral data can be used to confirm the structures of methyl-substituted derivatives and to study nucleophilic substitution reactions . The molecular docking and QSAR studies of Tetra hydro imidazo[1,2-a]pyrazine derivatives have shown that electron-withdrawing groups like nitro and bromo confer potent activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines undergo a variety of chemical reactions that lead to the formation of biologically active compounds. For example, the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group has been studied using 13C NMR to understand the reactivity of these compounds . The synthesis of imidazo[1,2-a]pyrazine–coumarin hybrids through Suzuki–Miyaura cross-coupling reactions demonstrates the potential for creating diverse molecules with enhanced biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines are influenced by their substitution patterns. These properties are crucial for their biological applications, as seen in the development of antiulcer agents where structure-activity-toxicity relationships were investigated to identify compounds with a balance of antisecretory and cytoprotective activity while minimizing adverse effects . The anti-inflammatory, analgesic, and ulcerogenic activities of methyl-substituted imidazo[1,2-a]pyrazines have also been evaluated, providing insights into their pharmacological profiles .

科学研究应用

合成方法和反应性

咪唑并[1,2-a]吡嗪的最新进展

咪唑并[1,2-a]吡嗪是有机合成和药物开发中一种通用的支架。研究汇编了合成方法的进展,说明了其反应性和多样化的生物活性。该综述重点关注取代模式,有助于该领域的未来发展 (Goel, Luxami, & Paul, 2015).

生物学应用

抗癌剂

一项研究探索了具有胃抗分泌和细胞保护特性的化合物的鉴定,包括咪唑并[1,2-a]吡嗪类似物。这些化合物表现出在抗溃疡治疗中可能有用的药理学特征 (Kaminski et al., 1987).

抗菌评价

合成了含有磺酰胺部分和咪唑并[1,2-a]吡嗪衍生物的新型杂环化合物,并评估了它们的抗菌活性。这项研究旨在创造新的抗菌剂,突出这些化合物的抗菌潜力 (Azab, Youssef, & El-Bordany, 2013).

药物开发

Aurora 激酶抑制剂

咪唑-[1,2-a]-吡嗪核心经过优化,开发出 SCH 1473759,这是一种有效的 Aurora 激酶 A 和 B 抑制剂,展示出改善的细胞效力和水溶性。该化合物在人肿瘤异种移植小鼠模型中表现出疗效,表明其在癌症治疗中的潜力 (Yu et al., 2010).

化学反应性和新合成

钯催化的交叉偶联

开发了一种通过钯催化的顺序铃木-宫浦交叉偶联/直接 C-H 芳基化、乙烯基化和苄基化对咪唑并[1,2-a]吡嗪进行选择性官能化的有效方法。该程序促进了生物相关化合物的产生 (Gembus et al., 2012).

作用机制

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

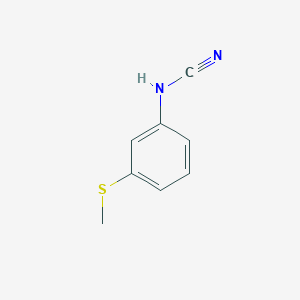

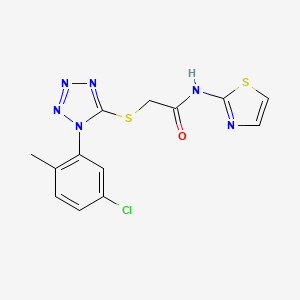

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGVQJGRYKIGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)

![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)

![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)